molecular formula C18H15ClN4O4S B2396355 N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide CAS No. 338413-30-2

N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide

Cat. No.: B2396355
CAS No.: 338413-30-2
M. Wt: 418.85
InChI Key: VMNGMROTUVCATK-UHFFFAOYSA-N
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Description

N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonyl group, a pyrimidinyloxy moiety, and a chloro-substituted aniline, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3-chloro-4-(2-pyrimidinyloxy)aniline with sulfonyl chloride to form the sulfonylated intermediate. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The pyrimidinyloxy moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide
  • N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)benzamide
  • N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)propionamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrimidinyloxy moiety enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-[(3-chloro-4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4S/c1-12(24)22-13-3-6-15(7-4-13)28(25,26)23-14-5-8-17(16(19)11-14)27-18-20-9-2-10-21-18/h2-11,23H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNGMROTUVCATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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